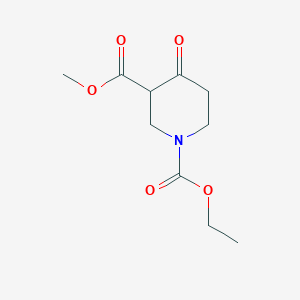

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-ethyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKUXFFRPNDQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941651 | |

| Record name | 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19821-27-3 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-ethyl 3-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19821-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019821273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL 3-METHYL 4-OXOPIPERIDINE-1,3-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK4W6LQV28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material: 4-Oxopiperidine-3-Carboxylate Hydrochloride

Methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS: 71486-53-8) is a common precursor for piperidine dicarboxylates. Its reactivity allows for selective protection of the amine group while retaining the methyl ester at C3.

Procedure :

-

Amine Protection with Ethyl Groups :

-

A solution of methyl 4-oxopiperidine-3-carboxylate hydrochloride (10.0 g, 51.6 mmol) in dichloromethane (DCM, 100 mL) is treated with triethylamine (10.8 mL, 77.5 mmol) at 0°C.

-

Ethyl chloroformate (5.5 mL, 57.8 mmol) is added dropwise, followed by stirring at room temperature for 12 hours.

-

The mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated to yield 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

-

Key Parameters :

Alternative Route: BOC Protection Followed by Transesterification

For higher selectivity, tert-butoxycarbonyl (BOC) protection is employed initially, followed by ethyl group introduction:

-

BOC Protection :

-

BOC Deprotection and Ethylation :

-

The tert-butyl group is removed via trifluoroacetic acid (TFA) in DCM.

-

The free amine is reacted with ethyl chloroformate under basic conditions to install the ethyl ester.

-

Advantages :

-

Avoids competing side reactions during direct ethylation.

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters from analogous syntheses:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

EMOD serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for numerous chemical modifications, making it a valuable building block in:

- Pharmaceuticals: Used to synthesize biologically active compounds.

- Agrochemicals: Acts as a precursor in the development of pesticides and herbicides.

Biology

Research indicates that EMOD exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects: Investigations are ongoing to understand its mechanisms in reducing inflammation .

Medicine

In medicinal chemistry, EMOD is explored for its potential as a therapeutic agent:

- Drug Development: It is being studied for its role in creating new drugs targeting various diseases.

- Mechanism of Action: The compound may interact with specific enzymes or receptors, influencing biological pathways.

Industry

EMOD finds applications in industrial processes:

- Specialty Chemicals Production: Used as a precursor for synthesizing complex materials.

- Chemical Processes: Its reactivity makes it suitable for various chemical transformations in industrial settings .

Case Studies and Research Findings

Research into EMOD has highlighted several key findings:

- Antimicrobial Activity: A study demonstrated that derivatives of EMOD exhibited significant inhibition against Gram-positive bacteria .

- Pharmacological Potential: Investigations into the anti-inflammatory properties showed promise for developing new therapeutic agents targeting inflammatory diseases.

- Synthetic Applications: EMOD has been successfully utilized in synthesizing novel compounds with enhanced biological activities, indicating its importance in drug discovery processes .

Mechanism of Action

The mechanism of action of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

- O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate

- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Comparison: 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific ethyl and methyl substitutions on the piperidine ring. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents .

Biological Activity

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (EMOD) is an organic compound with the molecular formula C10H15NO5. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of EMOD, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 215.24 g/mol

- Structure : Contains a piperidine ring with two carboxylate groups and a ketone functional group.

Antiproliferative Effects

Research indicates that EMOD exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating new antitubulin agents, EMOD and its derivatives demonstrated IC50 values ranging from 0.75 µM to 4.7 µM against several cancer cell lines, including HeLa (cervical carcinoma) and K562 (chronic myeloid leukemia) cells .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| EMOD | HeLa | 0.75 | Induces apoptosis via tubulin binding |

| EMOD Derivative A | K562 | 0.70 | Inhibits tubulin polymerization |

| EMOD Derivative B | L1210 | 4.7 | Cell cycle arrest in G2/M phase |

The mechanism by which EMOD exerts its biological effects primarily involves interaction with tubulin, a key protein in cell division. Molecular docking studies suggest that EMOD binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . This action promotes apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, indicating selective cytotoxicity .

Study on Apoptotic Induction

A notable study investigated the apoptotic effects of EMOD on K562 cells. The results showed that treatment with EMOD led to a significant increase in annexin-V positive cells, indicating apoptosis. At an IC50 concentration of 0.75 µM, approximately 29.64% of treated cells were found to be apoptotic, which increased to 46.68% at higher concentrations (IC75) .

Selectivity Towards Cancer Cells

Further examination revealed that EMOD did not significantly affect normal cells, with IC50 values exceeding 20 µM for human peripheral blood mononuclear cells . This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues.

Q & A

What are the common synthetic routes for 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves multi-step protocols, such as:

Step 1: Deprotonation with NaH in dimethylformamide (DMF) at 0°C for 0.25 hours, followed by alkylation at 0–20°C (89% yield).

Step 2: Oxidation with 3-chloroperbenzoic acid in CH₂Cl₂ at 0°C (97% yield).

Step 3: Hydrolysis using aqueous NaOH in ethanol/tetrahydrofuran at 60°C (100% yield).

Step 4: Esterification with EDC/HOBt in DMF at 20°C (34% yield).

Key factors for yield optimization include strict temperature control, anhydrous conditions for NaH-mediated steps, and precise stoichiometry in coupling reactions .

Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify ester groups (δ 1.2–1.4 ppm for ethyl, δ 3.6–3.8 ppm for methyl) and the 4-oxo group (δ 170–175 ppm in ¹³C).

- IR Spectroscopy: Strong carbonyl stretches (~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for ketone).

- Mass Spectrometry: High-resolution MS confirms molecular ion [M+H]⁺ (calculated for C₁₁H₁₅NO₆: 257.09) and fragmentation patterns (e.g., loss of ethyl/methyl groups).

Cross-referencing with databases like PubChem or ChemIDplus ensures accuracy .

How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?

Advanced Answer:

Quantum chemical calculations (e.g., DFT) model transition states and intermediates, predicting regioselectivity in nucleophilic additions to the 4-oxo group. For example:

- Reaction Path Search: Identifies energetically favorable pathways for ester hydrolysis or alkylation.

- Machine Learning: Trains on reaction databases to recommend optimal catalysts (e.g., Pd/ferrocene systems) and solvents.

ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

What strategies resolve contradictions in reported reaction yields when scaling up synthesis?

Advanced Answer:

Contradictions often arise from heat transfer inefficiencies or mixing heterogeneity at larger scales. Solutions include:

- Factorial Design: Testing variables (temperature, catalyst loading, solvent volume) in a 2³ design to isolate critical factors.

- Microreactor Systems: Improve heat dissipation for exothermic steps (e.g., NaH-mediated reactions).

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the steric and electronic environment of the 4-oxo group influence reactivity in nucleophilic additions?

Advanced Answer:

- Steric Effects: The ethyl and methyl groups at positions 1 and 3 hinder axial attack, favoring equatorial nucleophilic addition.

- Electronic Effects: The 4-oxo group’s electron-withdrawing nature polarizes the piperidine ring, increasing electrophilicity at C4.

Computational models (e.g., NBO analysis) quantify charge distribution, guiding nucleophile selection (e.g., Grignard vs. enolate) .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (no acute toxicity reported, but precautionary measures advised).

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Refer to SDS sections 4 (First Aid) and 8 (Handling) for region-specific protocols .

What factorial design approaches optimize multi-step synthesis protocols for this compound?

Advanced Answer:

A 3³ factorial design can optimize:

- Variables: Reaction time (4–8 h), temperature (0–25°C), and catalyst ratio (1–5 mol%).

- Response Surface Modeling: Predicts interactions between variables (e.g., higher catalyst load reduces time but increases byproducts).

For example, LiAlH₄ reduction steps show nonlinear yield responses to temperature gradients .

How to analyze byproduct formation mechanisms in the esterification steps of this compound's synthesis?

Advanced Answer:

- Byproduct Identification: LC-MS/MS detects dimers (m/z ~514) or hydrolyzed intermediates.

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in esters) traces unexpected acyl transfers.

- Kinetic Studies: Monitor pH-dependent pathways (e.g., base-catalyzed vs. acid-catalyzed esterification).

Reaction calorimetry identifies exothermic side reactions during EDC-mediated couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.